molecular formula C16H13NO2 B8800319 3-(2-Phenylacetyl)indolin-2-one

3-(2-Phenylacetyl)indolin-2-one

Cat. No.: B8800319
M. Wt: 251.28 g/mol
InChI Key: GIJOSBZDOYLKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Phenylacetyl)indolin-2-one is a derivative of the indolin-2-one scaffold, a heterocyclic structure with a fused benzene and pyrrolidone ring. The compound features a 2-phenylacetyl group at the 3-position of the indolin-2-one core. Indolin-2-one derivatives are renowned for their diverse pharmacological activities, including kinase inhibition, anticancer, anti-inflammatory, and antibacterial properties . The 3-position modifications, such as substituted methylene or hydrazone groups, are critical for modulating biological activity .

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3-(2-phenylacetyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C16H13NO2/c18-14(10-11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)17-16(15)19/h1-9,15H,10H2,(H,17,19)

InChI Key

GIJOSBZDOYLKLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2C3=CC=CC=C3NC2=O

Origin of Product

United States

Comparison with Similar Compounds

Antibacterial Activity: Nitroimidazole Hybrids

The hybrid compound 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one (3g) exhibits exceptional antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 0.0625–0.125 μg/mL . In contrast, most 3-substituted indolin-2-one derivatives, such as 3-(4-chloro-5H-dithiazol-5-ylidene)indolin-2-one , show MIC values in the range of 10–64 μg/mL . The nitroimidazole moiety in 3g enhances potency by introducing electron-withdrawing groups and improving target binding, likely through interactions with bacterial nitroreductases .

Key Structural Advantage of 3g :

  • Nitroimidazole group : Provides redox-active properties, enabling selective toxicity in anaerobic bacterial environments .

Comparison with 3-(2-Phenylacetyl)indolin-2-one :
The phenylacetyl group lacks the nitro functional group critical for redox activation, suggesting lower antibacterial efficacy unless alternative mechanisms (e.g., membrane disruption) are involved.

Anticancer Activity: Michael Acceptor Derivatives

3-(2-Oxoethylidene)indolin-2-one (SCA compounds) feature an α,β-unsaturated carbonyl (Michael acceptor) moiety, enabling covalent binding to cellular nucleophiles like cysteine residues in kinases. Derivatives with N-substituents (e.g., N-butyl or N-benzyl ) exhibit strong cytotoxicity against HCT-116 colorectal and MCF-7 breast cancer cells (IC₅₀ < 10 μM) .

Key Structural Features for Anticancer Activity :

  • Michael acceptor : Facilitates irreversible enzyme inhibition.
  • N-alkylation : Enhances lipophilicity and cellular uptake .

However, the acetyl group may interact with hydrophobic pockets in targets like α-synuclein fibrils, as seen in 3-(benzylidene)indolin-2-one derivatives .

Anti-Inflammatory Activity: Hydroxyphenyl Derivatives

3-(3-Hydroxyphenyl)-indolin-2-one inhibits LPS-induced iNOS expression and pro-inflammatory cytokines (TNF-α, IL-6) by suppressing MAPK, Akt, and NF-κB pathways . Hydroxyl groups on the phenyl ring are critical for hydrogen bonding with inflammatory mediators.

Key Structural Determinants :

  • Hydroxyl group : Enhances solubility and hydrogen bonding.
  • Electron-donating substituents : Modulate electron density for target interaction .

Comparison with this compound :
The phenylacetyl group lacks hydroxyl substituents, likely reducing anti-inflammatory potency. However, the ketone oxygen may engage in weaker dipole interactions with kinases or transcription factors.

Kinase Inhibition: Hydrazone Derivatives

3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one (Compound 1) inhibits EGFR, VEGFR-2, and FLT-3 kinases with IC₅₀ values comparable to sorafenib and sunitinib . The hydrazone linker and halogenated benzylidene group optimize steric and electronic complementarity with kinase active sites.

Key Features for Kinase Inhibition :

  • Hydrazone pharmacophore : Stabilizes interactions via hydrogen bonding.
  • Halogen substituents : Improve binding affinity through hydrophobic and halogen-bonding interactions .

Comparison with this compound :
The phenylacetyl group’s planar structure and lack of halogens may limit kinase binding. However, its acetyl group could mimic ATP’s ribose moiety in some kinases, as hypothesized for SU5416 , a VEGFR inhibitor .

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